Cas no 79-16-3 (N-Methylacetamide)

N-Methylacetamide (NMA) is a polar aprotic solvent with the chemical formula C₃H₇NO. It is characterized by its high dielectric constant, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. NMA is commonly used in pharmaceutical synthesis, polymer research, and as a reaction medium in organic chemistry due to its favorable solvation properties. Its low volatility and non-corrosive nature make it suitable for high-temperature applications. Additionally, NMA serves as a model compound for studying peptide bonds and molecular interactions in biophysical chemistry. The compound is handled under standard laboratory conditions, with attention to proper storage and handling due to its hygroscopic nature.
N-Methylacetamide structure
N-Methylacetamide structure
Product Name:N-Methylacetamide
CAS No:79-16-3
MF:C3H7NO
MW:73.0937807559967
MDL:MFCD00008683
CID:34162
PubChem ID:24884026
Update Time:2025-05-19

N-Methylacetamide Chemical and Physical Properties

Names and Identifiers

    • ACETIC ACID METHYLAMIDE
    • ACETMETHYLAMIDE
    • ACETYL METHYLAMIDE
    • ACETYLMETHYLAMINE
    • dimethylcarboxamide
    • N-ACETYLMETHYLAMINE
    • N-ACETYL-N-METHYLAMINE
    • NMA
    • N-METHYLACETAMIDE
    • Acetamide,N-methyl-
    • aceticacid,amide,n-methyl
    • Acetylmethylammine
    • CH3CONHCH3
    • methyl-acetamid
    • Methylacetamide
    • Monomethylacetamide
    • n-methyl-acetamid
    • N-Methylethanamide
    • n-monomethylacetamide
    • N-MethylAcetylamide
    • Acetamide,methyl
    • Acetamide,N-methyl
    • N-acetyl-methylamine
    • :N-Methylacetamide
    • Acetamide, N-methyl-
    • Methyl acetamide
    • N-Methyl-acetamide
    • N-Methyl acetamide
    • Acetamide, methyl-
    • X 44
    • Acetic acid, amide, N-methyl
    • n-methylacetylamine
    • OHLUUHNLEMFGTQ-UHFFFAOYSA-N
    • V0T777481M
    • NML
    • PubChem10938
    • N-Methylacetamide (ACI)
    • ACE-NME
    • NSC 747
    • N-Methylacetamide,99%
    • N-Methylacetamide
    • MDL: MFCD00008683
    • Inchi: 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
    • InChI Key: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
    • SMILES: O=C(C)NC
    • BRN: 1071255

Computed Properties

  • Exact Mass: 73.05280
  • Monoisotopic Mass: 73.052764
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 42.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 29.1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White acicular crystals
  • Density: 0.957 g/mL at 25 °C(lit.)
  • Melting Point: 26-28 °C (lit.)
  • Boiling Point: 206°C(lit.)
  • Flash Point: 116 ºC
  • Refractive Index: n20/D 1.433(lit.)
  • PH: 7 (H2O)
  • Water Partition Coefficient: dissolution
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.10000
  • LogP: 0.14320
  • Solubility: Soluble in water, alcohol, ether, acetone, benzene, chloroform, insoluble in solvent gasoline.
  • Sensitiveness: Sensitive to light

N-Methylacetamide Security Information

  • Symbol: GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H360
  • Warning Statement: P201,P308+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 61
  • Safety Instruction: S53-S45
  • RTECS:AC5960000
  • Hazardous Material Identification: T
  • TSCA:Yes
  • Explosive Limit:3.2-18.1%(V)
  • Storage Condition:Keep container closed when not in use. Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
  • Safety Term:S45;S53
  • Risk Phrases:R61

N-Methylacetamide Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

N-Methylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M106450-100g
N-Methylacetamide
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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TRC
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TRC
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$ 75.00 2022-06-04
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N-Methylacetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  1,4-Cyclohexadiene Catalysts: Eosin Solvents: Acetone ;  16 h, rt
Reference
Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions
Davies, Jacob; Svejstrup, Thomas D.; Fernandez Reina, Daniel; Sheikh, Nadeem S.; Leonori, Daniele, Journal of the American Chemical Society, 2016, 138(26), 8092-8095

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  15 min, rt → 135 °C
Reference
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective
Di Grandi, Martin J.; Bennett, Caitlin; Cagino, Kristen; Muccini, Arnold; Suraci, Corey; et al, Synthetic Communications, 2015, 45(22), 2601-2607

Production Method 3

Reaction Conditions
1.1 3 h, 60 °C
Reference
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

Production Method 4

Reaction Conditions
1.1 Catalysts: Phosphorus pentoxide ,  Trifluoromethanesulfonic acid Solvents: Dimethylformamide
Reference
Homogeneous liquid-phase Beckmann rearrangement of oximes catalyzed by phosphorous pentoxide and accelerated by a fluorine-containing strong acid
Sato, H.; Yoshioka, H.; Izumi, Y., Journal of Molecular Catalysis A: Chemical, 1999, 149(1-2), 25-32

Production Method 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Facile PTSH-catalyzed Beckmann rearrangement of ketoximes in solid state
Ponnusamy, S.; Pitchumani, K., Indian Journal of Chemistry, 1999, (7), 861-864

Production Method 6

Reaction Conditions
1.1 Catalysts: Phosphorus pentoxide ,  Trifluoromethanesulfonic acid Solvents: Dimethylformamide
Reference
Process for producing amides by liquid-phase rearrangement of oximes catalyzed by phosphorus pentoxide and dialkyl amides or sulfoxides
, European Patent Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Basic alumina ;  25 min, 70 °C
Reference
Nano rod-shaped and reusable basic Al2O3 catalyst for N-formylation of amines under solvent-free conditions: A novel, practical and convenient NOSE' approach
Das, Vijay Kumar; Devi, Rashmi Rekha; Raul, Prasanta Kumar; Thakur, Ashim Jyoti, Green Chemistry, 2012, 14(3), 847-854

Production Method 8

Reaction Conditions
1.1 Catalysts: Silica ,  Sulfuric acid Solvents: 1,4-Dioxane ;  24 h, rt
Reference
A novel method for Beckmann rearrangement of oximes with silica sulfuric acid under mild condition
Xiao, Lin Fei; Peng, Jia Jian; Xia, Chun Gu, Chinese Chemical Letters, 2006, 17(5), 617-620

Production Method 9

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  2 h, 130 °C
Reference
High-yield and high-efficiency conversion of cyclohexanone oxime to ε-caprolactam in a green and facile reaction process over deep eutectic solvents
Sun, Shiqin; Liu, Shiwei; Yu, Fengli; Zhang, Jian; Xing, Weiguo; et al, Chemical Engineering Science, 2022, 253,

Production Method 10

Reaction Conditions
1.1 Catalysts: 2255309-71-6 ;  2 h, 100 °C
Reference
Reusable Deep Eutectic Solvents for Clean ε-Caprolactam Synthesis under Mild Conditions
Sun, Shiqin ; Liu, Shiwei ; Yu, Fengli; Zhang, Jian; Xing, Weiguo; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1675-1688

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  1,4-Cyclohexadiene Solvents: Acetone ;  1.5 h, rt
Reference
Regioselective Intramolecular Allene Amidation Enabled by an EDA Complex
Liu, Lu; Ward, Robert M. ; Schomaker, Jennifer M., Chemistry - A European Journal, 2020, 26(61), 13783-13787

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
Reference
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  0 °C; 30 min, 0 °C
2.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
Reference
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

Production Method 14

Reaction Conditions
1.1 Reagents: Water Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: Acetonitrile ;  10 min, rt
1.2 20 h, 80 °C
Reference
Hydrolytic deallylation of N-allyl amides catalyzed by PdII complexes
Ohmura, Naoya; Nakamura, Asami; Hamasaki, Akiyuki; Tokunaga, Makoto, European Journal of Organic Chemistry, 2008, (30), 5042-5045

Production Method 15

Reaction Conditions
1.1 Catalysts: Magnesium oxide ;  60 min, 70 °C
Reference
Recyclable, highly efficient and low cost nano-MgO for amide synthesis under SFRC: A convenient and greener NOSE' approach
Das, Vijay Kumar; Devi, Rashmi Rekha; Thakur, Ashim Jyoti, Applied Catalysis, 2013, 456, 118-125

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium periodate Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  3 h, 100 °C
Reference
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; Gimeno, Jose; Nebra, Noel, Chemistry - A European Journal, 2007, 13(23), 6590-6594

Production Method 17

Reaction Conditions
1.1 Catalysts: 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate ;  7 h, reflux
Reference
Synthesis of diverse libraries of carboxamides via chemoselective N-acylation of amines by carboxylic acids employing Bronsted acidic IL [BMIM(SO3H)][OTf]
Savanur, Hemantkumar M.; Malunavar, Shruti S.; Prabhala, Pavankumar; Sutar, Suraj M.; Kalkhambkar, Rajesh G.; et al, Tetrahedron Letters, 2019, 60(42),

Production Method 18

Reaction Conditions
1.1 Catalysts: Methanol, 1,1,1-trifluoro-, 1-(hydrogen sulfate), indium(3+) salt (3:1) Solvents: Acetonitrile
Reference
Indium trifluoromethanesulfonate (In(OTf)3)-a new catalyst for Beckmann rearrangement of ketoximes and facile dehydration of aldoximes
Barman, Dhiren C.; Gohain, Mukut; Prajapati, Dipak; Sandhu, Jagir S., Indian Journal of Chemistry, 2002, (1), 154-156

Production Method 19

Reaction Conditions
1.1 Catalysts: Bismuth trichloride
Reference
Microwave induced bismuth trichloride catalysed beckmann rearrangement of oximes
Thakur, Ashim J.; Boruah, Anima; Prajapati, Dipak; Sandhu, Jagir S., Synthetic Communications, 2000, 30(12), 2105-2111

N-Methylacetamide Raw materials

N-Methylacetamide Preparation Products

N-Methylacetamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:79-16-3)N-Methylacetamide
Order Number:1614844;sfd5337
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Purity:98%/99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:79-16-3)N-Methylacetamide
Order Number:LE11747;LE2021;LE1614844
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
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Additional information on N-Methylacetamide

Introduction to N-Methylacetamide (CAS No. 79-16-3)

N-Methylacetamide, with the chemical formula C₃H₇NO and CAS number 79-16-3, is a widely used compound in the field of organic chemistry and pharmaceutical research. This versatile amide derivative is known for its significant role in various synthetic applications, particularly in the production of pharmaceutical intermediates and specialty chemicals. Its molecular structure, featuring a methyl group attached to an acetamide moiety, contributes to its unique reactivity and makes it a valuable tool in both academic and industrial settings.

The compound is primarily utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of polar and non-polar substances makes it an ideal choice for many chemical reactions. In pharmaceutical research, N-Methylacetamide is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to facilitate smooth reaction pathways and enhance yield. Its stability under various reaction conditions further underscores its importance in synthetic chemistry.

Recent advancements in the field of medicinal chemistry have highlighted the potential of N-Methylacetamide as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its role in the synthesis of protease inhibitors, which are crucial in the treatment of viral infections and cancer. The compound's ability to act as a nucleophile in peptide coupling reactions has also been exploited in the development of peptide-based drugs, which are gaining prominence due to their targeted therapeutic effects.

In addition to its pharmaceutical applications, N-Methylacetamide has found utility in materials science. Researchers have explored its use as a precursor in the synthesis of polymers and coatings, where its amide functionality contributes to the formation of strong, durable materials. The compound's compatibility with various polymerization techniques makes it a valuable asset in developing advanced materials with tailored properties.

The industrial production of N-Methylacetamide is typically achieved through the methylation of acetamide using methylating agents such as dimethyl sulfate or methyl iodide. This process is well-established and optimized for large-scale manufacturing, ensuring a consistent supply of high-purity material. The compound's relatively low toxicity and environmental impact further enhance its appeal as an industrial chemical.

From an environmental perspective, efforts have been made to develop more sustainable methods for producing N-Methylacetamide. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote sustainable industrial practices and reduce the environmental footprint of chemical manufacturing.

The analytical characterization of N-Methylacetamide is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and purity. These analytical methods provide detailed insights into the compound's molecular structure and help ensure that it meets the stringent requirements for use in pharmaceutical and industrial applications.

In conclusion, N-Methylacetamide (CAS No. 79-16-3) is a multifaceted compound with significant applications across various scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, solvent in organic reactions, and precursor in materials science underscores its importance. As research continues to uncover new uses and innovative applications for this versatile chemical, its relevance is expected to grow further, driving advancements in both academic research and industrial development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:79-16-3)N-Methylacetamide
1614844;sfd5337
Purity:98%/99%
Quantity:Company Customization/200KG
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-16-3)N-Methylacetamide
LE11747;LE2021;LE1614844
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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